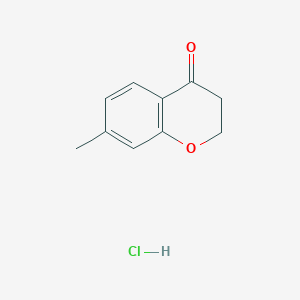

7-Methylchroman-4-onehydrochloride

Description

7-Methylchroman-4-one hydrochloride is a chromanone derivative characterized by a benzopyran-4-one backbone with a methyl substituent at the 7-position and a hydrochloride salt form. Chromanones are heterocyclic compounds with a ketone group at the 4-position, making them structurally related to flavonoids and coumarins. The hydrochloride salt enhances water solubility and stability, which is critical for pharmaceutical applications.

Properties

IUPAC Name |

7-methyl-2,3-dihydrochromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBFTCPEXQFUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-4-onehydrochloride typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methylchroman-4-onehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products:

Oxidation: Quinones

Reduction: Chromanol derivatives

Substitution: Halogenated or nitrated chromanones

Scientific Research Applications

7-Methylchroman-4-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylchroman-4-onehydrochloride involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues of Chromanone Derivatives

Below is a comparative analysis of 7-Methylchroman-4-one hydrochloride and structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- 7-Methyl Group (7-CH₃): The methyl group in 7-Methylchroman-4-one hydrochloride is non-polar, reducing hydrophilicity compared to methoxy (7-OCH₃) or aminoethoxy (7-OCH₂CH₂NH₂) substituents. However, the hydrochloride salt counteracts this by enhancing aqueous solubility.

- The compound’s ¹H-NMR data (δ 3.87 for OCH₃) confirms substituent positioning .

- 7-Aminoethoxy Group (7-OCH₂CH₂NH₂): In 7-(2-aminoethoxy)chroman-4-one, the aminoethoxy side chain introduces basicity and hydrogen-bonding capacity, which may enhance bioavailability. Synthesis involves nucleophilic substitution with aminoethyl chloride HCl under basic conditions .

Q & A

Q. How can computational modeling predict the structure-activity relationship (SAR) of 7-Methylchroman-4-one derivatives?

- Methodological Answer :

- QSAR modeling : Use MOE or ChemAxon to correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity.

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.